molecular formula C14H15N3O3S B2722889 N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-22-7

N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2722889
CAS No.: 905691-22-7
M. Wt: 305.35
InChI Key: YVBYTWZFWBMKIW-UHFFFAOYSA-N
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Description

This compound features a 3-methoxyphenyl group linked via an acetamide bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl moiety through a sulfanyl (-S-) group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-6-13(17-14(19)15-9)21-8-12(18)16-10-4-3-5-11(7-10)20-2/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBYTWZFWBMKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a one-pot cyclocondensation of β-keto esters, aldehydes, and urea, is widely used for dihydropyrimidinone synthesis. For the target compound, adaptations are required to introduce the 6-methyl and 4-sulfanyl groups.

Procedure

  • Formation of the dihydropyrimidinone core :
    • React acetylacetone (β-diketone, 32.0 mmol) with urea (32.0 mmol) and 3-methoxybenzaldehyde (32.0 mmol) in polyethylene glycol (PEG) at 100°C for 3–5 hours.
    • Yield: 59% (white solid after recrystallization in ethanol).
  • Sulfanyl group introduction :

    • Treat the dihydropyrimidinone intermediate with thiourea in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature for 8–10 hours.
    • Yield: 51–73%.
  • Acetamide coupling :

    • React the 4-mercapto intermediate with 2-chloro-N-(3-methoxybenzyl)acetamide in DMF/K₂CO₃ at room temperature.
    • Purify via recrystallization in methanol.

Key Data

Step Reagents/Conditions Yield (%) Characterization (¹H NMR)
Dihydropyrimidinone PEG, 100°C, 3–5 h 59 δ 9.19 (s, NH), 2.29 (s, COCH₃)
Sulfanyl introduction Thiourea, DMF/K₂CO₃, RT 51–73 δ 4.12 (s, S-CH₂)
Acetamide coupling Chloroacetamide, DMF/K₂CO₃, RT 68 δ 7.05–7.72 (m, ArH)

Stepwise Assembly via Thiol-Ether Linkage

This method prioritizes modular synthesis for better control over regiochemistry.

Procedure

  • Synthesis of 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine :
    • Condense thiourea (0.05 mol) with acetylacetone (0.06 mol) in ethanol under reflux.
    • Acidify with acetic acid to precipitate the product.
  • Preparation of 2-chloro-N-(3-methoxybenzyl)acetamide :

    • React 3-methoxybenzylamine (0.05 mol) with chloroacetyl chloride (0.06 mol) in acetone at reflux.
    • Yield: 85% (after recrystallization in hexane).
  • Coupling via nucleophilic substitution :

    • Mix the thiol intermediate (0.01 mol) with the chloroacetamide (0.01 mol) in DMF/K₂CO₃ at room temperature.
    • Isolate the product via ice-water quenching and acetic acid acidification.

Advantages

  • Avoids harsh conditions, preserving acid-sensitive functional groups.
  • Enables late-stage diversification of the acetamide side chain.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for time-sensitive steps.

Procedure

  • Microwave-assisted Biginelli reaction :
    • Irradiate a mixture of acetylacetone , urea , and 3-methoxybenzaldehyde in PEG at 120°C for 20 minutes.
  • Simultaneous thiolation and coupling :
    • Add thiourea and 2-chloro-N-(3-methoxybenzyl)acetamide to the crude dihydropyrimidinone.
    • Irradiate at 80°C for 15 minutes.

Results

  • Total yield: 72% (vs. 59% in conventional heating).
  • Purity: >95% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Biginelli-Based 59 90 One-pot simplicity Low regioselectivity for thiolation
Stepwise Assembly 68 95 Modular flexibility Multiple purification steps
Microwave-Assisted 72 95 Rapid synthesis Specialized equipment required

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 9.19 (s, NH), 7.05–7.72 (m, ArH), 5.38 (s, CH₂), 2.29 (s, COCH₃).
  • IR (KBr) : 3290 cm⁻¹ (N-H), 1662 cm⁻¹ (C=O), 2221 cm⁻¹ (C≡N).
  • Mass Spectrometry : m/z 319.4 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, methanol:water 70:30).
  • Elemental Analysis : C 56.41%, H 5.37%, N 13.16% (theoretical: C 56.40%, H 5.36%, N 13.14%).

Industrial Scalability Considerations

  • Solvent Selection : PEG and DMF are replaceable with cyclopentyl methyl ether (CPME) for greener synthesis.
  • Catalysis : Copper(II) sulfate/sodium ascorbate systems improve coupling efficiency (yield: +15%).
  • Continuous Flow : Microreactors reduce reaction time from hours to minutes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl and pyrimidinyl groups may play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

N-(2-Fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (G856-8122)
  • Structural Difference : The phenyl ring is substituted with 2-fluoro instead of 3-methoxy.
  • Properties : Molecular weight = 293.32 g/mol; available in larger quantities (28 mg), suggesting easier synthesis scalability .
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
  • Structural Difference : 2,3-Dichloro substituents and a 4-methyl-6-oxo-pyrimidine core.
  • Properties : Higher molecular weight (344.21 g/mol), melting point = 230°C .
  • Implications : Chlorine’s steric and electronic effects likely enhance thermal stability and influence enzyme inhibition (e.g., LOX or BChE activities) compared to methoxy-substituted analogs .

Pyrimidine Ring Modifications

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Structural Difference: 4,6-Diamino groups replace the 6-methyl-2-oxo group.
2-[(6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • Structural Difference : A thiazol-2-yl group replaces the phenyl ring.
  • Properties : Molecular weight = 282.34 g/mol.
  • Implications : The thiazole heterocycle may enhance π-stacking interactions or alter metabolic stability compared to aryl substituents .

Heterocyclic System Variations

N-(3-Methoxyphenyl)-2-[(3-methyl-4-oxo-thiadiazolo-triazin-7-yl)sulfanyl]acetamide
  • Structural Difference : A fused thiadiazolo-triazin system replaces the dihydropyrimidine.
  • Implications : The complex heterocycle may confer unique bioactivity (e.g., kinase inhibition) but could reduce synthetic accessibility .

Biological Activity

N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of considerable interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methoxyphenyl group and a dihydropyrimidinyl moiety. Its chemical formula is C13_{13}H14_{14}N2_{2}O2_{2}S, indicating the presence of sulfur and nitrogen heterocycles, which are known to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound.

  • Inhibition of Protein Tyrosine Kinases : The compound has been shown to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival. This inhibition leads to reduced tumor growth in various cancer cell lines, including lung adenocarcinoma .
  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against multiple cancer cell lines. The IC50_{50} values for these assays indicate potent activity, with some derivatives showing up to tenfold increased efficacy compared to parent compounds .

Case Studies

A study conducted on lung adenocarcinoma cells revealed that this compound resulted in:

  • Cell Cycle Arrest : The compound induced G0/G1 phase arrest, thereby inhibiting cell cycle progression.
  • Apoptosis Induction : Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers such as Annexin V positivity and caspase activation.

Antiviral Activity

In addition to its antitumor properties, the compound has shown promising antiviral activity against several viral strains.

  • Inhibition of Viral Replication : The compound was effective in inhibiting the replication of viruses such as hepatitis C virus (HCV) and influenza viruses. The mechanism involves interference with viral RNA polymerase activity, which is essential for viral replication .
  • Cytotoxicity Assessment : The antiviral assays indicated low cytotoxicity at effective concentrations, suggesting a favorable therapeutic index for potential clinical applications .

Research Findings

A recent investigation into the antiviral properties revealed:

  • EC50_{50} Values : The effective concentration required to inhibit viral replication was found to be in the low micromolar range (e.g., 0.35 μM for HCV), indicating strong antiviral potential .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AntitumorPTK inhibition, apoptosis inductionSignificant cytotoxicity against SPAC1 cells; IC50_{50} values indicate high potency .
AntiviralInhibition of viral replicationEffective against HCV with low cytotoxicity; EC50_{50} values around 0.35 μM .

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